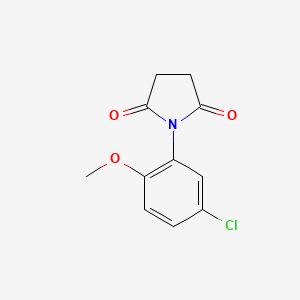
1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione derivatives are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine-2,5-dione derivatives are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their molecular structure . The non-H atoms are nearly coplanar, with a maximum deviation .Scientific Research Applications
Applications in Organic Synthesis and Medicinal Chemistry
The compound "1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione" and its derivatives have been a focal point of interest due to their pivotal role in organic synthesis and medicinal chemistry. Yan et al. (2018) elaborated on the transformation of pyrrolidine-2,5-dione to maleimide through tosylation, underscoring the significance of pyrrolidine-2,5-dione and maleimide scaffolds in organic substances. They highlighted that tosyloxy groups, despite being important in organic synthesis, are surprisingly rare on pyrrolidine-2,5-dione or maleimide scaffolds. Their research provided valuable insights into the properties and organic synthesis related to these compounds (Yan et al., 2018).
Crystallographic Studies and Structural Insights
Dayananda et al. (2012) explored the crystal structure of triprolidinium cation and its interactions, contributing to the understanding of the molecular geometry and structural properties of pyrrolidine derivatives. Their work provided a detailed description of the crystal structure, including intermolecular interactions and π–π interactions, which are crucial for understanding the compound's properties and potential applications (Dayananda et al., 2012).
Material Science and Corrosion Inhibition
In the field of material science, Zarrouk et al. (2015) reported on the use of 1H-pyrrole-2,5-dione derivatives as effective organic inhibitors of carbon steel corrosion. This research is particularly significant for industrial applications where corrosion resistance is of paramount importance. Their findings on the inhibition efficiency and adsorption mechanism offer valuable information for developing new corrosion inhibitors (Zarrouk et al., 2015).
Antimicrobial and Antitumor Applications
Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of pyrrolidine-2,5-dione, and evaluated their antimicrobial activities. Their work suggests the potential of these derivatives to be developed as chemotherapeutic agents, providing a foundation for further research in pharmaceutical applications (Jain et al., 2006).
Photoluminescent Materials
Beyerlein and Tieke (2000) described the synthesis of photoluminescent conjugated polymers containing pyrrolidine-2,5-dione units. The photoluminescence and photochemical stability of these polymers make them suitable for electronic applications, opening up possibilities in the field of optoelectronic devices (Beyerlein & Tieke, 2000).
Future Directions
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-16-9-3-2-7(12)6-8(9)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJIQUAXZJZXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2466488.png)
![1-(2-chloro-6-fluorobenzyl)-3'-phenyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2466490.png)
![1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2466492.png)
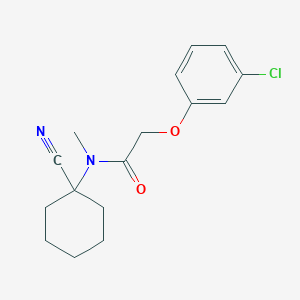
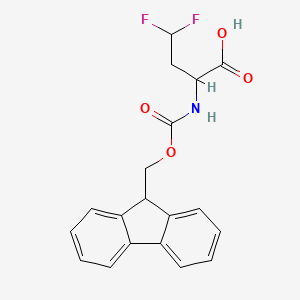
![2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2466497.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2466500.png)
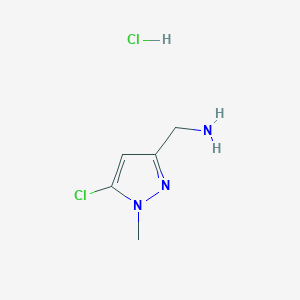
![2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2466502.png)
![N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466504.png)
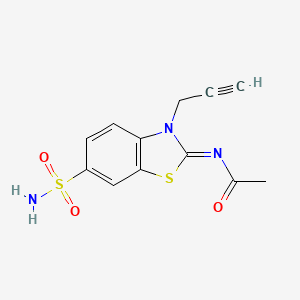
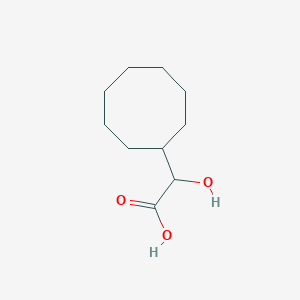
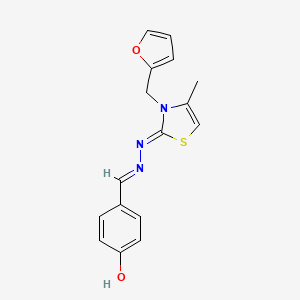
![Ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2466508.png)